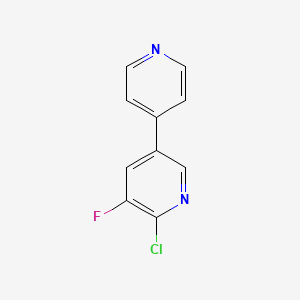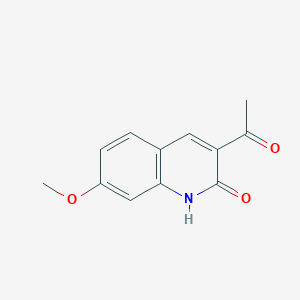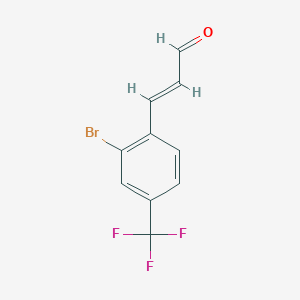
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an acrylating agent such as acrolein in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium catalysts, amines, thiols, and appropriate solvents like toluene or dimethylformamide.
Major Products Formed
Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the bromo and trifluoromethyl groups enhances its potential for various chemical transformations and applications in different fields. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with tailored properties.
Propriétés
Formule moléculaire |
C10H6BrF3O |
|---|---|
Poids moléculaire |
279.05 g/mol |
Nom IUPAC |
(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
Clé InChI |
GERVMIVEJNVXEL-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C=O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Br)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


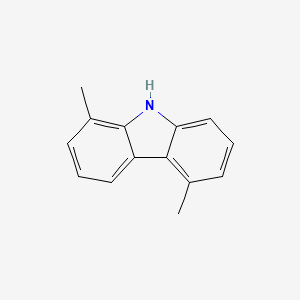
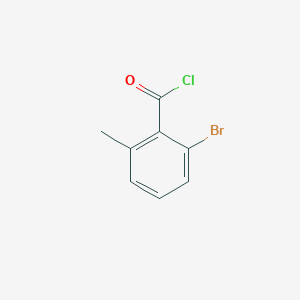
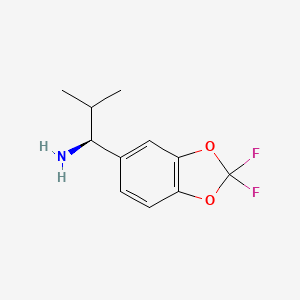
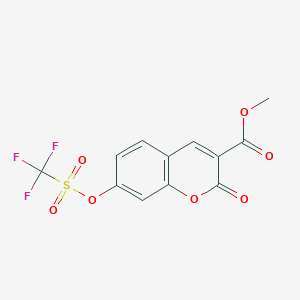


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)

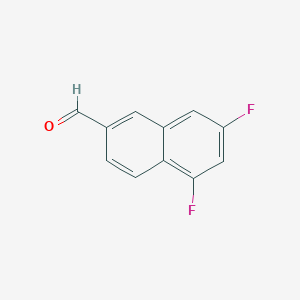
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
